molecular formula C13H18ClNO2 B2773399 4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride CAS No. 1707575-96-9

4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride

Cat. No.: B2773399
CAS No.: 1707575-96-9
M. Wt: 255.74
InChI Key: PYUKVOWGNZMXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is a chemical compound known for its unique spirocyclic structure, which combines a benzofuran ring with a piperidine ring. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a benzofuran derivative with a piperidine precursor under acidic conditions. Methanesulfonic acid (MsOH) in methanol (MeOH) is often used as a catalyst for this reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: Substitution reactions can occur at the methoxy or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as sigma-1 receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed pharmacological effects. The exact pathways and molecular targets are still under investigation, but the compound’s high selectivity for sigma-1 receptors is a key factor in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1’-Benzyl-3-methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]: Another spirocyclic compound with similar structural features.

    4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]: The non-hydrochloride form of the compound.

Uniqueness

4-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is unique due to its high selectivity for sigma-1 receptors and its potential pharmacological applications. Its spirocyclic structure also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

7-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-15-12-4-2-3-11-10(12)9-16-13(11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUKVOWGNZMXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1COC23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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